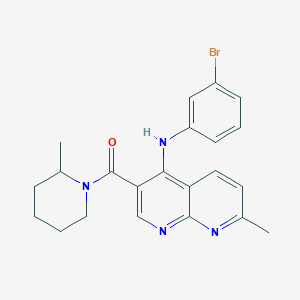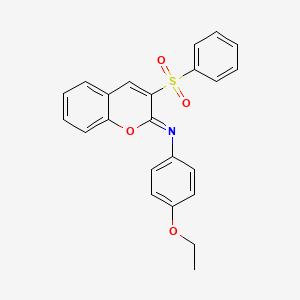
(Z)-4-ethoxy-N-(3-(phenylsulfonyl)-2H-chromen-2-ylidene)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of anilines, a class of compounds to which “(Z)-4-ethoxy-N-(3-(phenylsulfonyl)-2H-chromen-2-ylidene)aniline” belongs, has been extensively studied . Anilines are generally derived from benzene, toluene, and xylenes (BTX), which are petrochemicals available at low cost in bulk quantities . These building blocks contain a benzene ring in which a carbon–hydrogen (C–H) bond can be replaced with a carbon–nitrogen (C–N) bond without disrupting the aromatic system, thus producing the nitrogenated aromatic framework of an aniline .Molecular Structure Analysis
The molecular structure of “(Z)-4-ethoxy-N-(3-(phenylsulfonyl)-2H-chromen-2-ylidene)aniline” is complex, with a phenylsulfonyl group attached to a chromen-2-ylidene moiety, which is further connected to an aniline group via a double bond. The ethoxy group is attached to the chromen ring.Chemical Reactions Analysis
The reactions for making anilines, such as “(Z)-4-ethoxy-N-(3-(phenylsulfonyl)-2H-chromen-2-ylidene)aniline”, have been studied extensively . These reactions often involve the use of light and two transition-metal catalysts to make products known as anilines . Anilines are key ingredients for making pharmaceuticals, agrochemicals, dyes, electronic materials, and polymers .Physical And Chemical Properties Analysis
The physical and chemical properties of anilines have been well-studied . Aniline, a simple aniline compound, has a boiling point of about 184°C and a melting point of about -6°C . It is slightly soluble in water and tends to darken when exposed to air and light .Applications De Recherche Scientifique
Antibacterial Applications
Aryl sulfonamides containing thiophene and chromene moieties have been reviewed for their significant antibacterial activity. These compounds, thanks to their heterocyclic structures, have shown potential as antibacterial agents against pathogenic microbes, suggesting a pathway for the development of new pharmacological treatments based on structural optimization of similar compounds (Rathore et al., 2021).
Cancer Treatment
Research into compounds with similar structures as "(Z)-4-ethoxy-N-(3-(phenylsulfonyl)-2H-chromen-2-ylidene)aniline" has indicated potential applications in cancer treatment. Specifically, certain compounds have been identified for their tumor specificity and reduced toxicity towards keratinocytes, indicating a promising direction for the development of anticancer drugs with fewer side effects (Sugita et al., 2017).
Material Science
In the realm of material science, particularly in the development of organic thermoelectric materials, poly(3,4-ethylenedioxythiophene) and related compounds have garnered attention for their promising thermoelectric properties. These materials are explored for their potential in energy conversion applications, indicating a broader scope of use for similarly structured organic compounds in creating efficient, flexible, and lightweight thermoelectric devices (Yue & Xu, 2012).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future directions in the field of aniline chemistry involve the development of new catalytic desulfitative functionalizations . This emerging field is displaying sulfone derivatives as a new class of substrates enabling catalytic C–C and C–X bond construction . The inherent challenges confronting the development of these strategies will be presented, along with the potential application of this chemistry for the synthesis of natural products .
Propriétés
IUPAC Name |
3-(benzenesulfonyl)-N-(4-ethoxyphenyl)chromen-2-imine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO4S/c1-2-27-19-14-12-18(13-15-19)24-23-22(16-17-8-6-7-11-21(17)28-23)29(25,26)20-9-4-3-5-10-20/h3-16H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LODAMPUNIDJWGY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=C2C(=CC3=CC=CC=C3O2)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-methoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2369112.png)
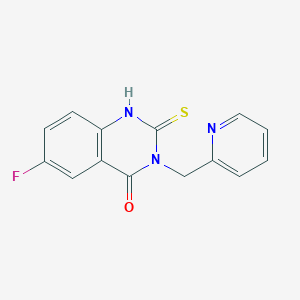
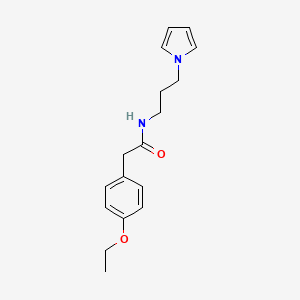

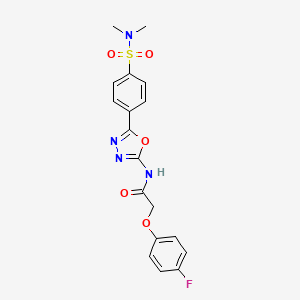

![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-(2-methylpiperidin-1-yl)ethanone](/img/structure/B2369123.png)
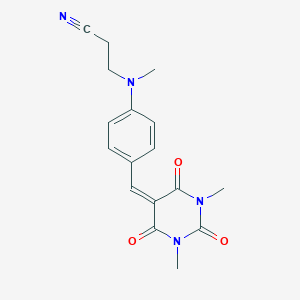
![(1R,5S)-N-(4-chlorobenzyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2369126.png)

![1-(4-bromobenzyl)-1,4-dimethyl-4-[(E)-3-phenyl-2-propenyl]piperazinium diiodide](/img/structure/B2369128.png)
![6-Methylquinazolino[2,1-b]quinazoline-5,12-dione](/img/structure/B2369131.png)
![N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2369132.png)
